N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.286 g/mol This compound features a pyridine ring substituted with an amino group, a cyclopropoxy group, and a methanesulfonamide group
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(5-amino-4-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-8-5-11-4-7(10)9(8)15-6-2-3-6/h4-6,12H,2-3,10H2,1H3 |
InChI Key |
DMXUYBVXNZUIBM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CN=C1)N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 5-amino-4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of a sulfonamide bond, resulting in the desired product. The reaction conditions generally include maintaining the reaction mixture at a controlled temperature and using an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine structure but lacks the cyclopropoxy and methanesulfonamide groups.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and have been studied for their potential as kinase inhibitors
Uniqueness
N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy and methanesulfonamide groups, which confer distinct chemical and biological properties. These functional groups may enhance the compound’s stability, solubility, and binding affinity to specific molecular targets, making it a valuable scaffold for drug discovery and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
